The compound [R-(R,R)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one** is a complex organic molecule that features a bicyclic structure and a nitrogen atom in its azabicyclic component. This compound belongs to the class of isoquinolines, which are derived from benzene and contain a nitrogen atom within their structure.
This compound can be synthesized through various chemical reactions involving starting materials that include bicyclic amines and isoquinoline derivatives. The specific source or method of synthesis may vary depending on the desired purity and yield of the final product.
Chemical compounds can be classified based on several criteria, including their source (organic vs. inorganic), structure (ionic vs. covalent), and functional groups present. The compound in question is classified as an organic compound due to its carbon-based structure and the presence of nitrogen, which is characteristic of many biologically active molecules.
The synthesis of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one typically involves multi-step organic synthesis techniques. These may include:
Technical details often include specific reagents, solvents, reaction conditions (temperature, pressure), and catalysts used during each step.
The molecular structure of this compound can be represented as follows:
Key structural data includes:
The compound may undergo various chemical reactions depending on its functional groups. Common types of reactions include:
Technical details would involve reaction mechanisms, yields, and conditions for each type of transformation.
The mechanism of action for this compound can be explored in terms of its biological effects, particularly if it has pharmacological relevance:
Quantitative data such as binding affinities (Ki or IC50 values) and kinetic parameters would provide insights into its mechanism of action.
Relevant analyses might include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
The compound may have several applications in scientific research:
Further research could elucidate additional applications based on its chemical properties and biological effects.
The target compound exemplifies the complex nomenclature required for stereochemically defined polycyclic heterocycles. According to IUPAC conventions, the parent structure is designated as 1H-benz[de]isoquinolin-1-one, reflecting the fusion pattern where the isoquinoline system is annulated with an additional benzene ring (benzo-annulation at de-positions) [5]. The systematic name explicitly defines stereochemistry at both chiral centers: (3aR)-2-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one. This nomenclature specifies: (1) the R configuration at carbon C3 of the azabicyclo[2.2.2]octane moiety, (2) the R configuration at the ring fusion carbon (C3a) of the benz[de]isoquinolinone system, and (3) the saturation state (hexahydro) of the isoquinoline-derived ring [1] [4].
Alternative naming conventions reflect different stereochemical descriptors:
Table 1: Nomenclature Variations for Stereoisomers
Stereochemistry | Systematic IUPAC Name | Pharmaceutical Designation | CAS Registry |
---|---|---|---|
(3aR,3R) | (3aR)-2-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-hexahydro-1H-benz[de]isoquinolin-1-one | (R,R)-Palonosetron (free base) | 135729-61-2 |
(3aR,3R)·HCl | (3aR)-2-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride | (R,R)-Palonosetron HCl | 135729-75-8 |
(3aS,3R)·HCl | (3aS)-2-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride | (S,R)-Palonosetron HCl | 135729-76-9 |
The 1-azabicyclo[2.2.2]octane (quinuclidine) system imposes rigorous geometric constraints due to its bridged bicyclic architecture. The [2.2.2] bicyclic framework locks the nitrogen atom and C3 carbon in a tertiary amine bridgehead configuration with a fixed C2-N1-C8 bond angle of ≈109.5°, enforcing near-perfect chair conformations in all three rings. X-ray crystallographic studies confirm that the C3 substituent adopts an equatorial position relative to the quasi-chair conformation of the piperidine-like rings [3].
The stereogenic center at C3 exhibits absolute R configuration in the target compound, critically determining its molecular recognition properties. Resolution of racemic mixtures during synthesis typically employs chiral salt crystallization using agents like O,O'-di-p-toluoyl-L-tartaric acid, exploiting differential hydrogen-bonding capabilities of the enantiomers [3]. The quinuclidine nitrogen (pKa ≈ 10.5) protonates readily under physiological conditions, forming a rigid, directionally fixed cationic center essential for receptor binding.
Table 2: Stereochemical Descriptors of Key Centers
Structural Element | Chirality Center | Stereochemical Descriptor | Geometric Constraints |
---|---|---|---|
Azabicyclo[2.2.2]octane | C3 (quinuclidinyl) | R configuration | Equatorial substituent orientation |
Benz[de]isoquinolinone | C3a (ring fusion) | R configuration | Trans-decalin-like fusion |
Molecular complex | N⁺-H (protonated) | Planar sp² hybridization | Fixed 120° bond angles |
The benz[de]isoquinoline-1-one system exhibits complex conformational behavior due to the interplay of ring strain, hydrogen bonding, and steric interactions. In the solid state, the partially saturated six-membered ring adopts a distorted boat conformation, with puckering parameters q₂ = 0.42 Å and q₃ = 0.18 Å. This geometry positions the carbonyl oxygen anti-periplanar to the C3a hydrogen, minimizing 1,3-diaxial interactions [3].
Molecular dynamics simulations reveal rapid interconversion between three energy-minimized states:
The protonated quinuclidine nitrogen engages in an intramolecular charge-transfer interaction with the carbonyl oxygen (N⁺···O=C distance ≈ 3.1 Å), further rigidifying the structure. This interaction creates a characteristic gauche orientation between the quinuclidine C3-H bond and the isoquinoline C3a-H bond, observable via ³J_HH coupling constants of 4.2 Hz in NMR spectra [5] [8].
Table 3: Conformational Parameters of Benz[de]isoquinolinone Ring
Conformation | Torsion Angle C4-C3a-C9b-C10 (°) | Relative Energy (kcal/mol) | Intramolecular Stabilization |
---|---|---|---|
Half-chair | -42.3 ± 2.5 | 0.0 | None |
Twist-boat | 18.7 ± 3.1 | 1.8 | C6-H···O=C (2.9 Å) |
Envelope | -85.6 ± 4.2 | 2.5 | N⁺-H···O=C (3.1 Å) |
The target compound integrates two biologically privileged scaffolds: the benz[de]isoquinolinone system and the 1-azabicyclo[2.2.2]octane (quinuclidine) moiety. Unlike planar isoquinoline alkaloids, the hexahydrobenz[de]isoquinoline core adopts a non-planar, puckered conformation that enhances complementarity with biomolecular targets. Key structural comparisons reveal:
The quinuclidine moiety provides approximately 40% greater molecular rigidity than open-chain tertiary amines, as quantified by rotational energy barriers (ΔG_rot > 12 kcal/mol for N-C3 bond). This rigidity precisely orients the pharmacophoric elements, explaining the compound's enhanced receptor selectivity over flexible analogues [3].
Table 4: Structural Comparison with Related Scaffolds
Structural Feature | Target Compound | Isoquinoline Derivatives | Quinuclidine Derivatives |
---|---|---|---|
Nitrogen Basicity | pKa = 10.2 (quinuclidinium N⁺) | pKa = 5.2 (tertiary amine) | pKa = 10.5 (bridgehead N⁺) |
Carbonyl Polarization | ν_C=O = 1675 cm⁻¹ | ν_C=O = 1650 cm⁻¹ | Not applicable |
Ring Fusion Configuration | trans-decalin-like | Generally planar | Not applicable |
Chiral Centers | 2 (C3a, C3) | 0 | 1 (C3) |
Molecular Rigidity | High (ΔG_rot > 12 kcal/mol) | Low to moderate | Moderate (ΔG_rot ≈ 8 kcal/mol) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9